molecular formula C8H10ClSi B12104206 Silane,(4-chlorophenyl)dimethyl-

Silane,(4-chlorophenyl)dimethyl-

Katalognummer: B12104206
Molekulargewicht: 169.70 g/mol
InChI-Schlüssel: NSTCKQMHGIWQTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, (4-chlorophenyl)dimethyl- is an organosilicon compound with the molecular formula C₈H₁₁ClSi and a molecular weight of 170.711 g/mol . It is characterized by the presence of a silicon atom bonded to a 4-chlorophenyl group and two methyl groups. This compound is used in various chemical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (4-chlorophenyl)dimethyl- typically involves the reaction of 4-chlorophenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction proceeds as follows:

4-chlorophenylmagnesium bromide+dimethylchlorosilaneSilane, (4-chlorophenyl)dimethyl-+MgBrCl\text{4-chlorophenylmagnesium bromide} + \text{dimethylchlorosilane} \rightarrow \text{Silane, (4-chlorophenyl)dimethyl-} + \text{MgBrCl} 4-chlorophenylmagnesium bromide+dimethylchlorosilane→Silane, (4-chlorophenyl)dimethyl-+MgBrCl

The reaction is typically conducted at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of Silane, (4-chlorophenyl)dimethyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Silane, (4-chlorophenyl)dimethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Silane, (4-chlorophenyl)dimethyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Silane, (4-chlorophenyl)dimethyl- involves its ability to form covalent bonds with other molecules. The silicon atom can form stable bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Silane, (4-chlorophenyl)dimethyl- is unique due to the presence of the 4-chlorophenyl group, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis .

Eigenschaften

Molekularformel

C8H10ClSi

Molekulargewicht

169.70 g/mol

InChI

InChI=1S/C8H10ClSi/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI-Schlüssel

NSTCKQMHGIWQTM-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)C1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.